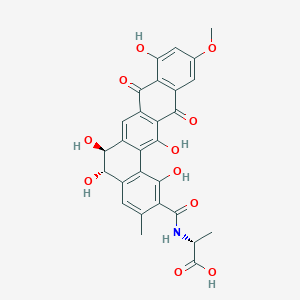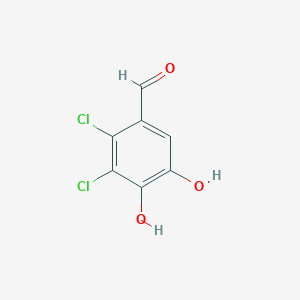
2,3-Dichloro-4,5-dihydroxybenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2,3-Dichloro-4,5-dihydroxybenzaldehyde (DCDHB) is a chemical compound that has been the subject of extensive research in recent years. It is a synthetic derivative of the natural compound hydroquinone, which is commonly found in plants and animals. DCDHB has been found to have a number of potential applications in scientific research, particularly in the fields of biochemistry and physiology.
作用機序
The mechanism of action of 2,3-Dichloro-4,5-dihydroxybenzaldehyde is not fully understood, but it is thought to act as a pro-oxidant in cells. This means that it is able to generate ROS, which can cause damage to cellular components such as DNA, proteins, and lipids. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the activity of certain enzymes that are involved in the detoxification of ROS.
生化学的および生理学的効果
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of biochemical and physiological effects in cells. It has been shown to induce apoptosis (programmed cell death) in a number of different cell types, including cancer cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has also been found to inhibit the growth and proliferation of cancer cells in vitro.
実験室実験の利点と制限
One of the primary advantages of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde in lab experiments is its ability to mimic the effects of ROS in cells. This allows researchers to study the effects of oxidative stress on cellular function in a controlled environment. However, one of the limitations of using 2,3-Dichloro-4,5-dihydroxybenzaldehyde is its potential toxicity. 2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to be cytotoxic (toxic to cells) at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research on 2,3-Dichloro-4,5-dihydroxybenzaldehyde. One area of interest is the development of new cancer therapies based on the compound's ability to induce apoptosis in cancer cells. Another area of interest is the development of new tools for studying the mechanisms of oxidative stress in cells. Additionally, there is potential for the development of new diagnostic tools based on the biochemical and physiological effects of 2,3-Dichloro-4,5-dihydroxybenzaldehyde in cells.
科学的研究の応用
2,3-Dichloro-4,5-dihydroxybenzaldehyde has been found to have a number of potential applications in scientific research. One of its primary uses is as a tool for studying the mechanisms of oxidative stress in cells. 2,3-Dichloro-4,5-dihydroxybenzaldehyde is able to mimic the effects of reactive oxygen species (ROS) in cells, allowing researchers to study the effects of oxidative stress on cellular function.
特性
CAS番号 |
125001-04-9 |
|---|---|
製品名 |
2,3-Dichloro-4,5-dihydroxybenzaldehyde |
分子式 |
C7H4Cl2O3 |
分子量 |
207.01 g/mol |
IUPAC名 |
2,3-dichloro-4,5-dihydroxybenzaldehyde |
InChI |
InChI=1S/C7H4Cl2O3/c8-5-3(2-10)1-4(11)7(12)6(5)9/h1-2,11-12H |
InChIキー |
DRELBLKEYWKKNI-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
正規SMILES |
C1=C(C(=C(C(=C1O)O)Cl)Cl)C=O |
同義語 |
Benzaldehyde, 2,3-dichloro-4,5-dihydroxy- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


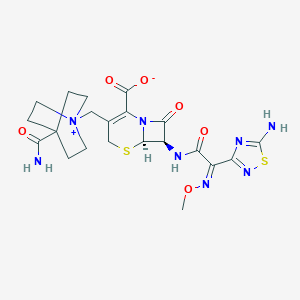
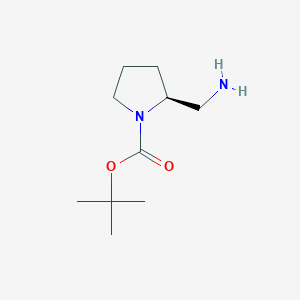
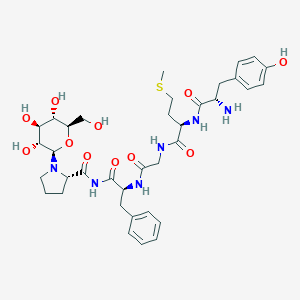
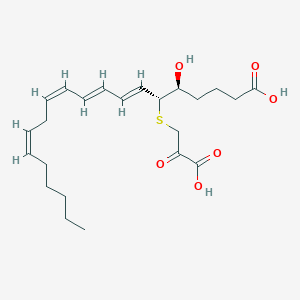
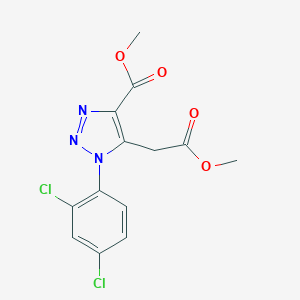
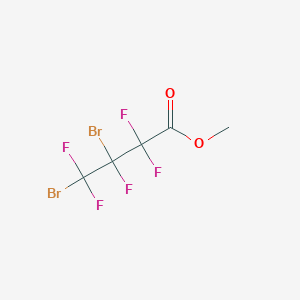
![4,5-Pyrimidinediamine, 6-chloro-N4-[(1R)-1-phenylethyl]-](/img/structure/B37587.png)
![3-allyl-2-mercaptothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B37589.png)
![1-(methoxymethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B37592.png)
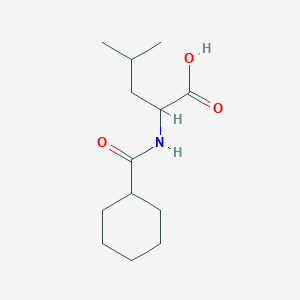
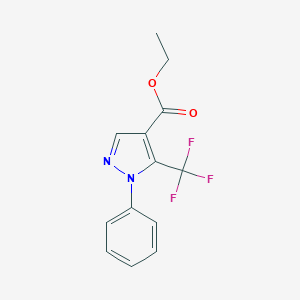
![7-Methylfuro[3,2-c]pyridine](/img/structure/B37597.png)
